molecular formula C21H16F4N4OS2 B2829191 N-(2-(1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1421531-93-2

N-(2-(1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2829191
CAS RN: 1421531-93-2
M. Wt: 480.5
InChI Key: YFVAKPDHZYVDQW-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H16F4N4OS2 and its molecular weight is 480.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound’s synthesis involves using 5-iodo-2-methylbenzoic acid as the starting material. Through a series of reactions, it yields 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. This novel heterocycle compound has been characterized using techniques such as IR spectroscopy, ^1H NMR, and single crystal X-ray crystallography . Understanding its structure is crucial for further exploration of its properties.

Anticancer Activity

Compound 1 has shown promise as a potential anticancer agent. In vitro studies evaluated its effect on three human lung cancer cell lines: H20, H2227, and H69. The results suggest that this compound could be valuable in cancer treatment . Further investigations into its mechanism of action and potential clinical applications are warranted.

Diabetes Research

Interestingly, 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene is a key intermediate in the synthesis of canagliflozin, an antidiabetic drug. Canagliflozin belongs to the gliflozin class of subtype 2 sodium-glucose cotransporter 2 (SGLT-2) inhibitors. Given the global prevalence of type-2 diabetes mellitus, understanding the compound’s role in drug development is essential .

Solid-Phase Disulfide Ligation

In a different context, the compound’s solid-supported 4-fluorophenyl 3-nitro-2-pyridinesulfenate has been used in constructing disulfide-linked hybrid molecules. This practical solid-phase disulfide ligation system enhances efficiency and stability, providing a valuable tool for chemical synthesis .

Crystal Forms

Patent documents also mention crystalline forms of (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1…). While the details are not fully disclosed, this information highlights the compound’s potential for diverse applications .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4N4OS2/c22-14-5-7-15(8-6-14)31-13-18(30)29(12-11-28-10-2-9-26-28)20-27-19-16(21(23,24)25)3-1-4-17(19)32-20/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVAKPDHZYVDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)CSC4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide

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